molecular formula C11H7ClN2O3 B2383948 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde CAS No. 881041-26-5

1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B2383948
CAS RN: 881041-26-5
M. Wt: 250.64
InChI Key: FYRDTQNZHORAFV-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde, also known as CNP, is an important organic compound used in the synthesis of a variety of organic compounds. CNP is a nitro-aromatic compound, which is a type of aromatic compound that contains a nitro group (-NO2) attached to an aromatic ring. CNP is a very versatile compound, with numerous applications in the fields of organic chemistry, pharmaceuticals, and biochemistry.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde is not fully understood, but it is believed to involve the formation of a complex between 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde and a target molecule, such as an enzyme or a protein. The complex then undergoes a series of chemical reactions, resulting in the formation of a new product.
Biochemical and Physiological Effects
1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde has been shown to have a number of biochemical and physiological effects. 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde has been shown to inhibit the activity of enzymes, such as cyclooxygenase and lipoxygenase. 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde has also been shown to inhibit the growth of cancer cells, and to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a very useful compound for laboratory experiments due to its versatility and wide range of applications. 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde is relatively easy to synthesize, and is relatively stable in solution. However, 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde is also toxic, and should be handled with care in the laboratory.

Future Directions

There are a number of potential future directions for the use of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde. 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde could be used in the synthesis of more complex organic compounds, such as polymers and pharmaceuticals. 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde could also be used in the development of new drug delivery systems, or in the study of the structure and function of proteins. 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde could also be used in the study of enzymatic reactions, or in the development of new anti-cancer drugs. Finally, 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde could be used in the study of biochemical and physiological effects, such as anti-inflammatory and anti-oxidant effects.

Synthesis Methods

The synthesis of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde from pyrrole and chloro-4-nitrophenol is a two-step process. In the first step, the pyrrole is reacted with chloro-4-nitrophenol in the presence of a base such as sodium hydroxide to form a nitro-aromatic compound. In the second step, the nitro-aromatic compound is then reacted with an acid such as hydrochloric acid to form 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde.

Scientific Research Applications

1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a valuable compound in scientific research due to its versatility and wide range of applications. 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, biochemicals, and polymers. 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde has also been used in the synthesis of polymers for use in biomedical applications, such as drug delivery systems and tissue engineering. 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde has also been used in the synthesis of organic compounds for use in the study of enzymatic reactions and in the study of the structure and function of proteins.

properties

IUPAC Name

1-(2-chloro-4-nitrophenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O3/c12-10-6-8(14(16)17)3-4-11(10)13-5-1-2-9(13)7-15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRDTQNZHORAFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde

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